(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is a synthetic organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable naphthalene derivative, followed by a series of amination and hydroxylation reactions under controlled conditions. The stereochemistry is carefully managed through the use of chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is used as a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its functional groups and stereochemistry contribute to the properties of polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4S)-1,4-diamino-6-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol
- (1R,2S,3R,4S)-1,4-diamino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2,3-diol
- (1R,2S,3R,4S)-1,4-diamino-6-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol
Uniqueness
The uniqueness of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) lies in its bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly useful for specific applications where bromine’s chemical behavior is advantageous.
Properties
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHHPIGRDEGDL-JLIMGVALSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(C(C2N)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)[C@H]([C@@H]([C@@H]([C@H]2N)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.